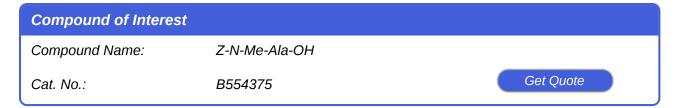


Technical Guide: Cbz-N-methyl-L-alanine (Cbz-MeAla-OH)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Carbobenzyloxy-N-methyl-L-alanine (Cbz-MeAla-OH), a key building block in peptide synthesis and drug discovery. This document details its physicochemical properties, a detailed experimental protocol for its synthesis, and its application in peptide chemistry.

Core Data Summary

Quantitative information for Cbz-MeAla-OH is summarized in the table below for quick reference.

Property	Value
Molecular Formula	C12H15NO4
Molecular Weight	237.25 g/mol [1][2][3]
CAS Number	21691-41-8[1][2]
Appearance	White to off-white crystalline solid
Melting Point	54-56 °C
Storage Temperature	2-8 °C



Synthesis of Cbz-MeAla-OH: An Experimental Protocol

The synthesis of Cbz-MeAla-OH is typically achieved through the protection of the amino group of N-methyl-L-alanine using benzyl chloroformate (also known as carbobenzoxy chloride or Cbz-Cl). This procedure is a modification of the classic Schotten-Baumann reaction, adapted for amino acid protection.

Materials and Reagents

- N-methyl-L-alanine
- · Benzyl chloroformate (Cbz-Cl)
- Sodium hydroxide (NaOH)
- Dichloromethane (DCM) or Diethyl ether
- Hydrochloric acid (HCl)
- Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
- · Ethyl acetate
- Hexane
- Distilled water
- pH indicator paper or pH meter

Equipment

- Three-necked round-bottom flask
- Dropping funnels (2)
- Magnetic stirrer and stir bar
- Ice bath



- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware (beakers, graduated cylinders, etc.)
- Filtration apparatus

Experimental Procedure

A common method for the preparation of N-[(benzyloxy)carbonyl]-N-methylalanine involves the reaction of N-methyl-L-alanine with benzyl chloroformate. The following protocol is adapted from the synthesis of similar Cbz-protected amino acids.

- Dissolution of N-methyl-L-alanine: In a three-necked flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve N-methyl-L-alanine in a 2N aqueous solution of sodium hydroxide. The temperature should be maintained at or below 5°C.
- Addition of Reagents: While vigorously stirring the cooled solution, simultaneously add benzyl chloroformate and an additional volume of 2N sodium hydroxide solution dropwise from separate dropping funnels. The rate of addition should be controlled to maintain the reaction temperature below 5°C and the pH in the alkaline range.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
 to stir at room temperature for approximately 2-3 hours to ensure the reaction goes to
 completion.
- Work-up Removal of Unreacted Benzyl Chloroformate: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether or dichloromethane to remove any unreacted benzyl chloroformate and other organic impurities. Discard the organic layer.
- Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of 2N hydrochloric acid. The product, Cbz-MeAla-OH, will precipitate out of the solution as a white solid or oil.
- Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.



- Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Solvent Removal and Crystallization: Filter to remove the drying agent and remove the solvent from the filtrate using a rotary evaporator. The resulting crude product, often an oil, can be crystallized from a solvent system such as ethyl acetate/hexane to yield pure Cbz-MeAla-OH as a white crystalline solid.

Application in Peptide Synthesis

Cbz-MeAla-OH is an important reagent in peptide synthesis. The carbobenzoxy (Cbz) group serves as a protecting group for the secondary amine of N-methyl-alanine. N-methylated amino acids are incorporated into peptides to increase their resistance to enzymatic degradation, thereby improving their bioavailability and in vivo half-life.

The Cbz protecting group is stable under the basic conditions used for Fmoc group removal but can be cleaved under reductive conditions (e.g., catalytic hydrogenolysis) or with strong acids, offering an orthogonal protection strategy in the synthesis of complex peptides. This makes Cbz-protected amino acids valuable for both solid-phase and solution-phase peptide synthesis.

Visualizing the Chemistry Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Cbz-MeAla-OH.





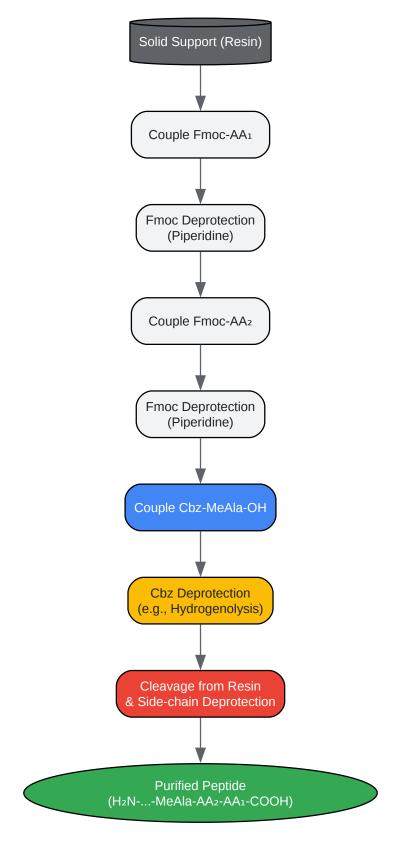
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A flowchart of the Cbz-MeAla-OH synthesis process.

Role in Peptide Synthesis

This diagram outlines the general workflow for incorporating Cbz-MeAla-OH into a peptide chain during solid-phase peptide synthesis (SPPS).





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Workflow for incorporating Cbz-MeAla-OH into a peptide.



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- To cite this document: BenchChem. [Technical Guide: Cbz-N-methyl-L-alanine (Cbz-MeAla-OH)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554375#cbz-meala-oh-molecular-weight]

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